Benzamide, N-(3-aminopropyl)-4-nitro-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

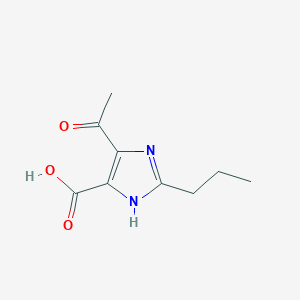

Benzamide, N-(3-aminopropyl)-4-nitro- is a chemical compound with the following properties:

- IUPAC Name : N-(3-aminopropyl)benzamide

- Molecular Formula : C<sub>10</sub>H<sub>14</sub>N<sub>2</sub>O

- Molecular Weight : 178.23 g/mol

- CAS Number : 6108-74-3

Synthesis Analysis

The synthesis of this compound involves the reaction between benzoyl chloride and 3-aminopropylamine . The benzoyl chloride reacts with the amine group, resulting in the formation of N-(3-aminopropyl)benzamide .

Molecular Structure Analysis

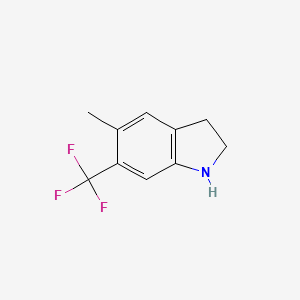

The molecular structure of N-(3-aminopropyl)benzamide consists of a benzene ring (benzamide) attached to an amino group via a propyl linker. The nitro group is positioned ortho to the amide group on the benzene ring.

Chemical Reactions Analysis

- Hydrolysis : Under acidic or basic conditions, the amide bond can undergo hydrolysis to yield benzoylamine and 3-aminopropanol.

- Reduction : The nitro group can be reduced to an amino group using reducing agents like sodium dithionite or iron .

- Acylation : The benzamide portion can participate in acylation reactions with other reagents.

Physical And Chemical Properties Analysis

- Melting Point : Not available.

- Boiling Point : Approximately 386.2°C at 760 mmHg.

- Density : 1.07 g/cm³.

科学研究应用

Synthesis and Biological Evaluation

Antimicrobial and Antitumor Agents : Benzamide derivatives have been synthesized and evaluated for their antibacterial, antifungal, and antitumor activities. For example, N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide and phenylacetamide derivatives showed broad-spectrum activity against various microorganisms and drug-resistant isolates, highlighting their potential as antimicrobial agents (Ertan et al., 2007). Another study focused on N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides, which were synthesized and screened for in vitro antibacterial and antifungal activities, as well as for their antiproliferative activity against various cancer cell lines, indicating their promise as antitumor agents (Kumar et al., 2012).

Inhibitors of Carbonic Anhydrase and Other Enzymes : Compounds derived from benzamide, such as acridine and bis acridine sulfonamides, have been investigated for their inhibitory activity against carbonic anhydrase isoforms. These studies reveal the potential therapeutic applications of benzamide derivatives in treating diseases where carbonic anhydrase is implicated (Ulus et al., 2013).

Molecular Structure Analysis and Crystallography : The crystal structure analysis of benzamide derivatives like 2-Nitro-N-(4-nitrophenyl)benzamide provides insights into their chemical properties and potential applications in materials science. Such analyses help in understanding the molecular interactions and stability of these compounds (Saeed et al., 2008).

Chemical Synthesis and Material Science

Catalysis and Chemical Reactions : Studies on the dimerization of aminoquinoline benzamides promoted by cobalt illustrate the role of benzamide derivatives in facilitating specific chemical reactions. This research contributes to the development of new synthetic pathways and catalysts in organic chemistry (Grigorjeva & Daugulis, 2015).

Polymer Synthesis : Research into the chain-growth polycondensation of aramides, including derivatives of benzamide, has led to the synthesis of polymers with defined molecular weights and low polydispersity. These findings open up new possibilities in the fabrication of advanced materials with precise properties (Yokozawa et al., 2002).

安全和危害

- Hazard Statements : H303 (May be harmful if swallowed) and H320 (Causes eye irritation).

- Precautionary Statements : P305+351+338 (In case of contact with eyes, rinse cautiously with water for several minutes).

- Storage : Store at room temperature.

未来方向

Research on N-(3-aminopropyl)benzamide could explore its:

- Biological Activity : Investigate its potential as a drug candidate.

- Structural Modifications : Design analogs with improved properties.

- Toxicology : Assess safety profiles and potential hazards.

Please note that this analysis is based on available information, and further studies may provide additional insights. For detailed references, please refer to the relevant papers1234.

属性

IUPAC Name |

N-(3-aminopropyl)-4-nitrobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3/c11-6-1-7-12-10(14)8-2-4-9(5-3-8)13(15)16/h2-5H,1,6-7,11H2,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIRBBFUSUAQOPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCCCN)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90442778 |

Source

|

| Record name | Benzamide, N-(3-aminopropyl)-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzamide, N-(3-aminopropyl)-4-nitro- | |

CAS RN |

88342-18-1 |

Source

|

| Record name | Benzamide, N-(3-aminopropyl)-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1313144.png)

![[1-((E)-1-Cyclooct-1-enyl)methyl-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B1313149.png)

![Toluene-4-sulfonic acid 2-{2-[2-(tetrahydropyran-2-yloxy)-ethoxy]-ethoxy}-ethyl ester](/img/structure/B1313150.png)

![2,7-Dichloroimidazo[1,2-a]pyridine](/img/structure/B1313151.png)